3-Methoxypicolinonitrile
Overview
Description
3-Methoxypicolinonitrile is an organic compound with the linear formula C7H6N2O . It has a molecular weight of 134.14 . It is used in scientific research and industry.
Molecular Structure Analysis
The IUPAC name for 3-Methoxypicolinonitrile is 3-methoxy-2-pyridinecarbonitrile . The InChI code is 1S/C7H6N2O/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,1H3 . The InChI key is BEETZOYEGNNBAS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Methoxypicolinonitrile is a solid at room temperature . It has a boiling point of 289.8°C at 760 mmHg .Scientific Research Applications
3-Methoxypicolinonitrile is a chemical compound with the molecular formula C7H6N2O . It’s often used in scientific research, particularly in the field of chemistry .
Microfluidic systems, which provide considerably higher control over the growth, nucleation, and reaction conditions compared with traditional large-scale synthetic methods, have been used for the efficient manufacture of organic and organometallic compounds with complicated characteristics and functions .
-
Organic Photovoltaics : MoO3, a compound with similar properties to 3-Methoxypicolinonitrile, has been used in the development of organic photovoltaics (OPVs). It exhibits a suitable work function, adjustable electronic structure, and remarkable stability in the presence of water and oxygen . Strategies of composite/hybrid formation, modification, and doping are utilized to optimize the MoO3 anode buffer layer (ABL) to obtain more efficient and stable OPVs .
-
Photocatalysis : MXene (Ti3C2Tx), another two-dimensional nanomaterial, has been used in photocatalysis . While this isn’t directly related to 3-Methoxypicolinonitrile, it’s an example of how similar compounds can be used in scientific research.
-
Organic Photovoltaics : MoO3, a compound with similar properties to 3-Methoxypicolinonitrile, has been used in the development of organic photovoltaics (OPVs). It exhibits a suitable work function, adjustable electronic structure, and remarkable stability in the presence of water and oxygen . Strategies of composite/hybrid formation, modification, and doping are utilized to optimize the MoO3 anode buffer layer (ABL) to obtain more efficient and stable OPVs .
-
Photocatalysis : MXene (Ti3C2Tx), another two-dimensional nanomaterial, has been used in photocatalysis . While this isn’t directly related to 3-Methoxypicolinonitrile, it’s an example of how similar compounds can be used in scientific research.
Safety And Hazards
properties
IUPAC Name |
3-methoxypyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEETZOYEGNNBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462546 | |
Record name | 2-CYANO-3-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypicolinonitrile | |
CAS RN |
24059-89-0 | |
Record name | 2-CYANO-3-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.